tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H16N4O4 and a molecular weight of 268.27 g/mol . It is characterized by the presence of a tert-butyl ester group, a nitro-substituted pyrazole ring, and an azetidine ring. This compound is typically a yellow to brown solid and is used in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of tert-butyl 3-azetidinecarboxylate with 4-nitro-1H-pyrazole under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed:
Reduction of the nitro group: 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate.
Hydrolysis of the ester group: 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylic acid.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors .
Industry: In the chemical industry, it is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways . The nitro group can participate in redox reactions, while the azetidine ring can provide structural rigidity and specificity in binding interactions .
Comparison with Similar Compounds
- tert-Butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate .
- tert-Butyl 4-(3-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate .
Uniqueness: tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate is unique due to the combination of its nitro-substituted pyrazole ring and azetidine ring, which confer specific chemical reactivity and potential biological activity . The presence of the tert-butyl ester group also provides stability and ease of handling in synthetic applications .
Biological Activity
tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and most importantly, its biological activity, including anticancer properties and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C11H16N4O4
- Molecular Weight : 268.27 g/mol
- CAS Number : 1314987-79-5
- Purity : ≥97% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where the azetidine ring is formed through cyclization reactions involving precursors that contain the nitro-pyrazole moiety. The detailed synthetic pathway is essential for optimizing yield and purity for biological testing.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 0.65 | |
A375 (melanoma) | 10.38 | |
U-937 (acute monocytic leukemia) | 48.37 |
These findings indicate that this compound possesses significant anticancer properties, with lower IC50 values indicating higher potency compared to many standard chemotherapeutic agents.
The mechanisms underlying the biological activity of this compound are still under investigation, but several studies suggest that it induces apoptosis in cancer cells through:
- Activation of Caspases : Flow cytometry analysis has shown increased caspase-3 cleavage in treated cells, indicating activation of the apoptotic pathway .
- p53 Pathway Modulation : The compound appears to enhance p53 expression levels, a critical regulator in the cell cycle and apoptosis .
Case Studies and Research Findings
A comprehensive study evaluated the biological effects of various derivatives of pyrazole compounds, including this compound. The results demonstrated a dose-dependent response in cell viability assays across different cancer cell lines, suggesting that structural modifications could enhance efficacy further .
Comparative Analysis with Other Anticancer Agents
In comparative studies with established anticancer drugs like doxorubicin and combretastatin-A4, this compound showed promising results but indicated a need for further structural optimization to improve potency and selectivity against specific cancer types .
Properties
IUPAC Name |
tert-butyl 3-(4-nitropyrazol-1-yl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(16)13-5-9(6-13)14-7-8(4-12-14)15(17)18/h4,7,9H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGPBTPTPJYTFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401132307 | |
Record name | 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401132307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-79-5 | |
Record name | 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 3-(4-nitro-1H-pyrazol-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401132307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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